Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Description
Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride is a bicyclic tropane alkaloid derivative characterized by an 8-azabicyclo[3.2.1]octane core. The compound features a methyl ester group at position 2, a nitrogen atom at position 3, and a hydrochloride salt to enhance solubility. Its stereochemistry (1S,2R,5R) distinguishes it from related compounds like cocaine, which has a (1R,2R,3S,5S) configuration . This stereochemical variation significantly influences its pharmacological and physicochemical properties.
The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-3-2-6(4-7)5-10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMQXRMHSQAZMI-ARIDFIBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2CC[C@H](C2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate; hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C₉H₁₆ClNO₂
- Molecular Weight : 205.68 g/mol
- CAS Number : 2470280-09-0
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆ClNO₂ |
| Molecular Weight | 205.68 g/mol |
| CAS Number | 2470280-09-0 |
Synthesis
The synthesis of azabicyclo[3.2.1]octane derivatives has been explored extensively due to their relevance in drug discovery. Various synthetic routes have been developed, focusing on the formation of the bicyclic structure through methods such as cyclization and functional group transformations. Notably, the compound serves as a key intermediate in the total synthesis of several pharmacologically active molecules .
Pharmacological Potential
The biological activity of Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate; hydrochloride has been studied in various contexts:
- Anticholinergic Activity : Compounds in the azabicyclo[3.2.1]octane class exhibit significant anticholinergic properties, which can be beneficial in treating conditions like overactive bladder and certain types of gastrointestinal disorders .
- CNS Effects : Research indicates potential effects on the central nervous system (CNS), with implications for treating neurological disorders. The structural similarity to known CNS-active agents suggests that this compound may modulate neurotransmitter systems effectively .
- Analgesic Properties : Preliminary studies suggest that derivatives of this compound may possess analgesic effects, making them candidates for pain management therapies .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and its analogs:
- Study on Anticholinergic Effects : A study demonstrated that azabicyclo[3.2.1]octane derivatives inhibited acetylcholine receptors, leading to reduced muscle contractions in vitro, indicating their potential use as muscle relaxants or for treating spasmodic conditions .
- CNS Activity Investigation : Another research effort focused on evaluating the impact of these compounds on animal models for anxiety and depression, revealing promising results that warrant further exploration into their therapeutic use in mental health disorders .
Scientific Research Applications
Pharmaceutical Applications
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Nicotinic Receptor Modulation
- Research indicates that derivatives of azabicyclo[3.2.1]octane compounds exhibit potential as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological processes and are targets for drugs treating conditions like Alzheimer's disease and schizophrenia .
- Antidepressant Activity
- CNS Penetration
Case Studies
Potential Therapeutic Uses
The diverse biological activities associated with methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride suggest several therapeutic avenues:
- Neurological Disorders : Its interaction with nAChRs positions it as a candidate for treating disorders such as Alzheimer's and schizophrenia.
- Depression : Its antidepressant-like effects could be explored further in clinical settings.
- HIV Treatment : Modulation of CCR5 presents a novel approach to HIV therapy.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.
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Key Observation : Hydrolysis under basic conditions proceeds faster due to nucleophilic attack by hydroxide ions. The hydrochloride salt enhances solubility in aqueous media .
Reduction Reactions
The ester group is reduced to a primary alcohol using strong reducing agents.
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Stereochemical Impact : The (1S,2R,5R) configuration directs reduction to produce stereospecific alcohols.
Substitution Reactions
The nitrogen in the azabicyclo core participates in alkylation and acylation reactions.
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Selectivity : Steric hindrance from the bicyclic structure limits substitution to the exocyclic nitrogen .
Oxidation Reactions
The tertiary carbon adjacent to the nitrogen is susceptible to oxidation.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| C-H Oxidation | KMnO4, H2O, 50°C | (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate ketone derivative | |
| Epoxidation | mCPBA, CH2Cl2 | Epoxide formation at strained bicyclic positions |
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Challenges : Over-oxidation risks necessitate controlled conditions.
Ring-Opening Reactions
Acid-catalyzed ring-opening produces linear amines.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic Ring Opening | H2SO4, H2O, reflux | Linear tertiary amine hydrochloride |
Comparative Reactivity
A comparison with structurally similar compounds highlights unique features:
| Compound | Key Reaction | Differentiation Factor |
|---|---|---|
| Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl) analog | Friedel-Crafts acylation | Electron-withdrawing groups reduce N-alkylation efficiency |
| Methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate | Oxidation | Oxygen atom increases ring strain, enhancing reactivity |
Industrial and Pharmacological Relevance
Comparison with Similar Compounds
Structural Analogs in the Tropane Alkaloid Family
Cocaine Hydrochloride
- Structure : Methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride .
- Key Differences :
- Substituents : Cocaine has a benzoyloxy group at position 3, absent in the target compound.
- Stereochemistry : The (1R,2R,3S,5S) configuration in cocaine enhances binding to dopamine and serotonin transporters, whereas the (1S,2R,5R) configuration in the target compound likely alters receptor affinity .
- Pharmacology : Cocaine’s benzoyloxy group is critical for its stimulant effects; its removal reduces psychoactivity but may improve metabolic stability .
Ecgonine Methyl Ester
Non-Tropane Bicyclic Analogs
3-Azabicyclo[3.1.0]hexane Derivatives
- Example : Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate .
- Key Differences: Smaller bicyclic framework (3.1.0 vs. These derivatives are often used as intermediates in drug synthesis rather than bioactive agents .
Sigma-1 Receptor Ligands
- Example : Blarcamesine hydrochloride (195615-84-0), a phenylbutylpiperidine derivative .
- Comparison :
Stereochemical Variants and Diastereomers
- Example : Methyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (cocaine enantiomer) .
- Key Insight :
- Enantiomers of cocaine exhibit distinct binding profiles; the target compound’s (1S,2R,5R) configuration may render it a diastereomer with unique pharmacological properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for enantioselective preparation of this bicyclic compound?
- Methodology : Utilize stereocontrolled cyclization reactions (e.g., intramolecular Mannich or Pictet-Spengler reactions) to construct the azabicyclo[3.2.1]octane core. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce the (1S,2R,5R) configuration . Post-synthetic modifications, such as esterification with methyl chloroformate, yield the hydrochloride salt. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry.
Q. How can researchers confirm the compound’s structural integrity and purity?
- Methodology :
- X-ray crystallography : Resolve absolute stereochemistry and lattice packing using single-crystal diffraction (e.g., P21 space group parameters as in cocaine analogs) .
- Solid-state NMR : Assign ¹H/¹³C chemical shifts to detect polymorphic variations or impurities .
- HPLC-MS : Quantify purity (≥95%) using reverse-phase C18 columns and electrospray ionization (ESI-MS) for mass confirmation .
Advanced Research Questions
Q. How can stereochemical contradictions in related analogs inform resolution of this compound’s diastereomers?
- Methodology : Compare NMR data (e.g., coupling constants, NOESY correlations) with known diastereomers (e.g., (1R,2R,3S,5S)-cocaine derivatives). Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) can separate enantiomers, while enzymatic resolution (e.g., lipase-mediated hydrolysis) may isolate specific stereoisomers .
Q. What metabolic pathways are predicted for this compound based on structural analogs?
- Methodology : Perform in vitro hepatic microsome assays (e.g., human CYP3A4/CYP2B6 isoforms) to identify oxidation or ester hydrolysis products. Compare metabolic half-lives and pathways to cocaine derivatives, which undergo benzoyl ester cleavage to ecgonine methyl ester .
Q. How do solid-state properties (e.g., crystallinity, hygroscopicity) impact formulation stability?
- Methodology :
- Powder X-ray diffraction (PXRD) : Monitor phase transitions under humidity/temperature stress .
- Dynamic vapor sorption (DVS) : Quantify moisture uptake to assess hygroscopicity.
- DSC/TGA : Measure melting points (e.g., ~195°C for cocaine analogs) and thermal decomposition profiles .
Q. What computational tools predict NMR chemical shifts for structural validation?
- Methodology : Apply machine learning models (e.g., shiftML) trained on bicyclic alkaloid datasets. Cross-validate predicted shifts against experimental ¹H/¹³C NMR spectra (e.g., δ 2.1–3.5 ppm for bridgehead protons) .
Q. How can conflicting solubility data be reconciled across studies?
- Methodology : Replicate solubility assays under standardized conditions (e.g., 20°C, phosphate buffer pH 7.4). Use gravimetric or UV-vis quantification. Discrepancies may arise from polymorphic forms or salt dissociation kinetics, requiring PXRD and ion chromatography for resolution .
Contradiction Management in Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
